molecular formula C8H8BrNO B3819276 Ethanone, 1-(4-bromophenyl)-, oxime CAS No. 5798-71-0

Ethanone, 1-(4-bromophenyl)-, oxime

Cat. No.: B3819276
CAS No.: 5798-71-0
M. Wt: 214.06 g/mol
InChI Key: AWJKRPKYUKWTJX-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(4-bromophenyl)-, oxime is an organic compound with the molecular formula C8H8BrNO. It is a derivative of acetophenone, where the oxime group is attached to the carbonyl carbon, and a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-bromophenyl)-, oxime typically involves the reaction of 1-(4-bromophenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out in an ethanol solvent under reflux conditions. The general procedure is as follows :

  • Dissolve 1-(4-bromophenyl)ethanone and hydroxylamine hydrochloride in ethanol.
  • Add pyridine to the mixture and reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with water and dry under vacuum to obtain this compound as a white solid.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-bromophenyl)-, oxime undergoes various chemical reactions, including:

    Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The oxime group can be hydrolyzed to the corresponding ketone under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

    Reduction: 1-(4-bromophenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1-(4-bromophenyl)ethanone.

Scientific Research Applications

Ethanone, 1-(4-bromophenyl)-, oxime has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It serves as a building block for the development of drugs with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand the biological activity of oxime derivatives.

    Industrial Applications: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-bromophenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activity.

Comparison with Similar Compounds

Ethanone, 1-(4-bromophenyl)-, oxime can be compared with other similar compounds, such as:

    Ethanone, 1-(4-chlorophenyl)-, oxime: Similar structure but with a chlorine atom instead of bromine.

    Ethanone, 1-(4-fluorophenyl)-, oxime: Similar structure but with a fluorine atom instead of bromine.

    Ethanone, 1-(4-methylphenyl)-, oxime: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and the ability to form halogen bonds. These characteristics make it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

(NE)-N-[1-(4-bromophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJKRPKYUKWTJX-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5798-71-0, 59862-55-4
Record name p-Bromoacetophenone oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Bromoacetophenone oxime, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059862554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-BROMOACETOPHENONE OXIME, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46T9ABA2AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanone, 1-(4-bromophenyl)-, oxime
Reactant of Route 2
Ethanone, 1-(4-bromophenyl)-, oxime
Reactant of Route 3
Ethanone, 1-(4-bromophenyl)-, oxime
Reactant of Route 4
Ethanone, 1-(4-bromophenyl)-, oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.